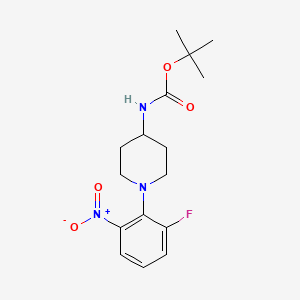

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate

Descripción general

Descripción

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate: is a synthetic organic compound with the molecular formula C₁₆H₂₂FN₃O₄ It is characterized by the presence of a piperidine ring substituted with a fluoro-nitrophenyl group and a tert-butyl carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group is introduced via nucleophilic aromatic substitution reactions, often using reagents like fluoro-nitrobenzene.

Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction of the nitro group to an amino group is possible using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid.

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific biological pathways, making it a potential lead compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.

Mecanismo De Acción

The mechanism by which tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate exerts its effects depends on its interaction with molecular targets. The piperidine ring and the fluoro-nitrophenyl group are likely involved in binding to specific proteins or enzymes, modulating their activity. The carbamate moiety may enhance the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (1-(2-chloro-6-nitrophenyl)piperidin-4-yl)carbamate

- tert-Butyl (1-(2-bromo-6-nitrophenyl)piperidin-4-yl)carbamate

- tert-Butyl (1-(2-methyl-6-nitrophenyl)piperidin-4-yl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Actividad Biológica

Introduction

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate (CAS Number: 1233951-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 339.36 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group and a tert-butyl carbamate moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H22FN3O4 |

| Molecular Weight | 339.36 g/mol |

| CAS Number | 1233951-67-1 |

| Solubility | Soluble in organic solvents |

Biological Activity

The mechanism of action for this compound primarily involves its interaction with various neurotransmitter systems, particularly those related to acetylcholine. Compounds with carbamate structures often exhibit inhibition of cholinesterases, which are enzymes that break down acetylcholine, thereby enhancing cholinergic signaling.

Case Studies and Research Findings

- Cholinesterase Inhibition : Research indicates that similar carbamate derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting that this compound may possess comparable activity .

- Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of intracellular signaling pathways involved in cell survival .

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS). This activity is critical in conditions like neuroinflammation and could position the compound as a candidate for treating neurodegenerative diseases .

Table 2: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cholinesterase Inhibition | Moderate to strong inhibition | , |

| Neuroprotection | Protection against oxidative stress | , |

| Anti-inflammatory | Reduction in IL-1β release |

This compound displays promising biological activities, particularly in cholinergic modulation and neuroprotection. Further research is warranted to elucidate its full therapeutic potential and mechanisms of action. The compound's structural characteristics suggest it could serve as a lead compound for developing new therapeutics targeting neurodegenerative diseases or cognitive disorders.

Future Directions

Continued exploration into the pharmacodynamics and pharmacokinetics of this compound will be essential for understanding its clinical applicability. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and selectivity for biological targets.

Propiedades

IUPAC Name |

tert-butyl N-[1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)14-12(17)5-4-6-13(14)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPVZZMXBMNDKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693168 | |

| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233951-67-1 | |

| Record name | tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.